![molecular formula C6Cl4N4 B3115676 2,4,6,7-Tetrachloropteridine CAS No. 21071-37-4](/img/structure/B3115676.png)
2,4,6,7-Tetrachloropteridine
Overview
Description
Molecular Structure Analysis
The molecular formula of 2,4,6,7-Tetrachloropteridine is C6Cl4N4. The SMILES string representation is Clc2nc(Cl)c1nc(Cl)c(Cl)nc1n2 .Physical And Chemical Properties Analysis
The molecular weight of this compound is 269.9 g/mol. Further physical and chemical properties are not detailed in the available resources.Scientific Research Applications
Crystal Structure Analysis
2,4,6,7-Tetrachloropteridine has been studied for its properties in forming crystal structures with extensive nitrogen-chlorine donor-acceptor interactions. These interactions contribute to a better understanding of molecular and crystallographic structures in chemistry. The compound displays a unique herringbone structure interwoven with nitrogen-chlorine contacts, which are significant for understanding molecular interactions in solid-state chemistry (Xu, Ho, & Pascal, 1994).
Chemical and Enzymatic Reaction Studies
Compounds related to this compound, such as 2-amino-4-hydroxy-5,6-dimethyl-5,6,7,8-tetrahydropteridine, are used as model compounds for studying chemical and enzymatic reactions. These studies are vital in biochemistry and pharmacology for understanding the behavior of biologically relevant molecules (Whiteley, Drais, & Huennekens, 1969).
Environmental Toxicology Research
Research on compounds similar to this compound, such as chlorophenols and chloroguaiacols, explores their impact on environmental toxicology, including their ability to induce DNA base oxidation in human lymphocytes. This research is crucial for assessing the environmental and health impacts of various chlorinated compounds (Michałowicz & Majsterek, 2010).
Agricultural and Urban Pesticide Research
Studies on 2,4-D herbicide, which shares a similar chlorinated structure to this compound, contribute to understanding the toxicity and environmental impact of herbicides used in agriculture and urban areas. This research informs safer and more effective pest control methods (Zuanazzi, Ghisi, & Oliveira, 2020).
Cancer Research
Investigations into compounds like this compound and their derivatives have been conducted to assess their effects on human cancer cells. This research is critical in the field of oncology for developing new therapies and understanding the mechanisms of cancer at the molecular level (Cheng et al., 2019).
Future Directions
Mechanism of Action
Target of Action
Related compounds have been shown to exhibit antiproliferative activity against various cancer cell lines . This suggests that 2,4,6,7-Tetrachloropteridine may interact with cellular targets that regulate cell proliferation and survival.
Mode of Action
It’s worth noting that related compounds have been shown to induce poly (adp-ribose) polymerase 1 (parp-1) cleavage, activate the initiator enzyme of apoptotic cascade caspase 9, induce a fragmentation of microtubule-associated protein 1-light chain 3 (lc3), and reduce the expression levels of proliferating cell nuclear antigen (pcna) . These actions suggest a complex mode of action that combines antiproliferative effects with the induction of cell death.
Biochemical Pathways
The induction of parp-1 cleavage and activation of caspase 9 suggest that this compound may influence pathways related to apoptosis .
Result of Action
Related compounds have been shown to induce cell death and exhibit antiproliferative effects . These effects suggest that this compound may have similar impacts on cellular function and survival.
properties
IUPAC Name |
2,4,6,7-tetrachloropteridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Cl4N4/c7-2-1-5(14-6(10)13-2)12-4(9)3(8)11-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMOKCJKMFKCNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(N=C(C(=N1)Cl)Cl)N=C(N=C2Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Cl4N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70457704 | |
Record name | tetrachloropteridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70457704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
21071-37-4 | |
Record name | tetrachloropteridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70457704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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